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Compound of Interest
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Cat. No.: B609419 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of naquotinib (ASP8273) and rociletinib (CO-1686), two third-generation

epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). While both showed

initial promise in treating non-small cell lung cancer (NSCLC) with EGFR T790M resistance

mutations, their development was ultimately discontinued. This guide summarizes their

performance, supported by experimental data, to inform future research in the field.

Overview
Naquotinib and rociletinib were developed to address the significant clinical challenge of

acquired resistance to first- and second-generation EGFR TKIs, most commonly driven by the

T790M "gatekeeper" mutation.[1] Both are irreversible inhibitors that covalently bind to the

Cys797 residue in the ATP binding pocket of the EGFR kinase domain.[1][2] Despite promising

early clinical data, the development of both compounds was halted due to issues related to

toxicity and a challenging competitive landscape.[3][4]

Efficacy and Clinical Performance
Clinical trials for both naquotinib and rociletinib demonstrated activity in patients with EGFR

T790M-mutated NSCLC who had progressed on prior EGFR TKI therapy.

Rociletinib showed an objective response rate (ORR) of 59% in patients with T790M-positive

disease in a phase 1/2 study.[5][6] The median progression-free survival (PFS) in this patient

population was reported to be 13.1 months.[7] However, in a later pooled analysis of the
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TIGER-X and TIGER-2 trials, the ORR was lower, at 30.2% for all doses and 32% for the 625

mg dose.[8] The development of rociletinib was discontinued in 2016.[3]

Naquotinib (ASP8273) also demonstrated antitumor activity. In a phase 2 study in TKI-naïve

Japanese patients with EGFR mutation-positive NSCLC, naquotinib resulted in an ORR of 45%

(one complete response and 13 partial responses out of 31 patients) and a disease control rate

of 94%.[9] However, a phase 3 trial comparing naquotinib to erlotinib or gefitinib in the first-line

setting was discontinued due to toxicity and a lack of predicted efficacy improvement over the

comparators.[4][10]

Quantitative Data Summary
The following tables summarize the key quantitative data for naquotinib and rociletinib.

Table 1: In Vitro Inhibitory Activity (IC50, nM)

EGFR Mutation Status Naquotinib (ASP8273) Rociletinib (CO-1686)

L858R Data not consistently reported ~100-140 nM (cellular)

del19 Data not consistently reported ~100-140 nM (cellular)

L858R + T790M 9 nM (Ba/F3 cells) ~100-140 nM (cellular)

del19 + T790M Comparable to osimertinib ~100-140 nM (cellular)

Wild-Type EGFR 230 nM (cell lines) Weak inhibition

Data compiled from multiple

preclinical studies.[1][2][11]

Table 2: Clinical Efficacy in T790M-Positive NSCLC
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Parameter Naquotinib (ASP8273) Rociletinib (CO-1686)

Objective Response Rate

(ORR)

Not directly comparable in

T790M+ population from

provided data

59% (initial phase 1/2)[5][6];

30.2% (pooled analysis)[8]

Median Progression-Free

Survival (PFS)

Not directly comparable in

T790M+ population from

provided data

13.1 months (initial phase 1/2)

[7]; 6.8 months (TIGER-3 vs

chemo)[3]

Disease Control Rate (DCR) 94% (in TKI-naïve patients)[9] 93% (T790M+ patients)[1][6]

Table 3: Common Adverse Events (Any Grade)

Adverse Event Naquotinib (ASP8273) Rociletinib (CO-1686)

Diarrhea 77% (in TKI-naïve)[9] 28%[12]

Nausea 25.7%[1] 23%[12]

Hyperglycemia
Not a prominent reported side

effect
40%[12]

QTc Prolongation
Not a prominent reported side

effect
>30%[8]

Decreased Appetite
Anorexia (dose-limiting at

400mg)[1]
17%[12]

Fatigue Not specified 21%[12]

Note: Adverse event profiles

can vary based on the patient

population and dosing

regimen.

Experimental Protocols
Rociletinib Phase 1/2 Study (TIGER-X, NCT01526928)
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Objective: To assess the safety, side-effect profile, pharmacokinetics, and preliminary

antitumor activity of rociletinib.[5]

Patient Population: Patients with EGFR-mutated NSCLC who had disease progression

during previous treatment with an EGFR inhibitor.[5] Tumor biopsies were performed to

determine T790M status.[5]

Dosing: In the phase 2 portion, patients with T790M-positive disease received rociletinib at

doses of 500 mg, 625 mg, or 750 mg twice daily in continuous 21-day cycles.[5]

Endpoints: Key objectives included safety, tolerability, and objective response rate.[5]

Naquotinib (ASP8273) Phase 2 Study (NCT02500927)
Objective: To determine the safety and antitumor activity of naquotinib in TKI-naïve Japanese

patients with EGFR mutation-positive NSCLC.[9]

Patient Population: EGFR-TKI-naïve Japanese adult patients with NSCLC harboring EGFR

mutations (exon 19 deletion, L858R, G719X, or L861Q).[9][13]

Dosing: Patients received naquotinib 300 mg once daily until discontinuation criteria were

met.[9]

Endpoints: The primary endpoint was safety, and the secondary endpoint was antitumor

activity defined by RECIST version 1.1.[9]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Profile of rociletinib and its potential in the treatment of non-small-cell lung cancer - PMC
[pmc.ncbi.nlm.nih.gov]

2. aacrjournals.org [aacrjournals.org]

3. researchgate.net [researchgate.net]

4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

5. Rociletinib in EGFR-mutated non-small-cell lung cancer - PubMed
[pubmed.ncbi.nlm.nih.gov]

6. 2minutemedicine.com [2minutemedicine.com]

7. NEJM reports promising results of phase 1/2 trial of rociletinib in EGFR lung cancer |
EurekAlert! [eurekalert.org]

8. targetedonc.com [targetedonc.com]

9. ASP8273 tolerability and antitumor activity in tyrosine kinase inhibitor-naïve Japanese
patients with EGFR mutation-positive non-small-cell lung cancer - PubMed
[pubmed.ncbi.nlm.nih.gov]

10. A phase III, randomized, open-label study of ASP8273 versus erlotinib or gefitinib in
patients with advanced stage IIIB/IV non-small-cell lung cancer - PubMed
[pubmed.ncbi.nlm.nih.gov]

11. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of
Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

12. ascopubs.org [ascopubs.org]

13. ClinicalTrials.gov [clinicaltrials.gov]

To cite this document: BenchChem. [A Tale of Two Discontinued Third-Generation EGFR
Inhibitors: Naquotinib vs. Rociletinib]. BenchChem, [2025]. [Online PDF]. Available at:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b609419?utm_src=pdf-body-img
https://www.benchchem.com/product/b609419?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC5310702/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5310702/
https://aacrjournals.org/mct/article/17/4/740/92439/Pharmacological-and-Structural-Characterizations
https://www.researchgate.net/publication/346412058_Efficacy_and_Safety_of_Rociletinib_Versus_Chemotherapy_in_Patients_With_EGFR-Mutated_Non-Small_Cell_Lung_Cancer_Results_of_TIGER-3_a_Phase_III_Randomized_Study
https://www.americanpharmaceuticalreview.com/1315-News/337548-Astellas-Discontinues-ASP8273-Treatment-and-Closes-Randomization-for-Clinical-Study-Protocol-8273-CL-0302/
https://pubmed.ncbi.nlm.nih.gov/25923550/
https://pubmed.ncbi.nlm.nih.gov/25923550/
https://www.2minutemedicine.com/rociletinib-may-be-effective-in-treatment-resistant-lung-cancer-non-small-cell/
https://www.eurekalert.org/news-releases/472747
https://www.eurekalert.org/news-releases/472747
https://www.targetedonc.com/view/fda-committee-denies-rociletinib-accelerated-approval-in-lung-cancer
https://pubmed.ncbi.nlm.nih.gov/29807396/
https://pubmed.ncbi.nlm.nih.gov/29807396/
https://pubmed.ncbi.nlm.nih.gov/29807396/
https://pubmed.ncbi.nlm.nih.gov/31070709/
https://pubmed.ncbi.nlm.nih.gov/31070709/
https://pubmed.ncbi.nlm.nih.gov/31070709/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9916655/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9916655/
https://ascopubs.org/doi/10.1200/jco.2015.33.15_suppl.8001
https://www.clinicaltrials.gov/study/NCT02500927
https://www.benchchem.com/product/b609419#comparing-naquotinib-and-rociletinib-for-egfr-mutations
https://www.benchchem.com/product/b609419#comparing-naquotinib-and-rociletinib-for-egfr-mutations
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609419?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b609419#comparing-naquotinib-and-rociletinib-for-
egfr-mutations]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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